N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
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Overview
Description
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a small molecule compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a pyridin-3-yloxy group attached to the azetidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the pyridin-3-yloxy group. One common method for synthesizing azetidines is through the cyclization of appropriate precursors under basic or acidic conditions. For instance, the reaction of N-ethyl-3-aminopropanol with a suitable electrophile can lead to the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxylic acid, while reduction may produce N-ethyl-3-(pyridin-3-yloxy)azetidine .
Scientific Research Applications
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored as a drug candidate for treating inflammatory conditions such as inflammatory bowel disease.
Industry: Utilized in the development of new materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the structure of the amide group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine substituent.
Uniqueness
N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its combination of the azetidine ring and pyridin-3-yloxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-13-11(15)14-7-10(8-14)16-9-4-3-5-12-6-9/h3-6,10H,2,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFNDTAZCMSIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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